

An In-depth Technical Guide to the Compound Alectrol: Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Alectrol**

Cat. No.: **B1230893**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alectrol, a naturally occurring strigolactone, plays a crucial role in plant development and interaction with symbiotic organisms. This technical guide provides a comprehensive overview of the chemical structure and synthesis of **Alectrol**, also known as (+)-orobanchyl acetate. Detailed spectroscopic data are presented in a structured format for easy reference. Furthermore, this document outlines the biosynthetic and chemical synthesis pathways of **Alectrol**, complete with detailed experimental protocols and visual diagrams to facilitate understanding and replication in a research setting.

Chemical Structure and Properties

Alectrol is chemically identified as (+)-orobanchyl acetate.^[1] Its structure consists of a tricyclic lactone (the ABC rings) connected via an enol ether bridge to a butenolide ring (the D-ring). The acetate group is attached at the C-4 position of the B-ring.

Chemical Formula: C₂₁H₂₄O₇

Molecular Weight: 388.41 g/mol

CAS Number: 143572-84-3

Spectroscopic Data

The structural elucidation of **Alectrol** has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: ^1H -NMR Spectroscopic Data for (+)-Orobanchyl Acetate

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
8-Me	1.14	s	
8-Me	1.16	s	
7-CH ₂	1.39–1.52	m	
6-CH ₂	1.65–1.72	m	
5-H	1.86–1.97	m	
OAc	2.03	s	
3 α -H	3.42–3.44	dd	7.3, 1.7
8 β -H	5.62	d	7.3
4-H	5.80	s	
2'-H	6.13	t	1.5
3'-H	6.97	t	1.6
6'-H	7.58	d	2.7
Data obtained in CDCl ₃ at 500 MHz. [2]			

Table 2: ^{13}C -NMR Spectroscopic Data for Orobanchol (Precursor to **Alectrol**)

Carbon	Chemical Shift (δ) ppm
8-Me	23.4
8-Me	25.9
7-CH ₂	30.5
6-CH ₂	21.1
5-CH	38.9
4-C	73.1
3a-CH	49.3
8b-C	88.9
3-C=	139.1
2-C=O	170.8
8a-C	148.9
6'-C=	104.2
5'-C=O	172.1
4'-C=	136.2
3'-C=	149.9
2'-CH	104.2
4'-Me	9.9

Note: Specific ¹³C-NMR data for Alectrol is not readily available in the cited literature. Data for its immediate precursor, orobanchol, is provided for reference.

Table 3: Mass Spectrometry Data for (+)-Orobanchyl Acetate

Technique	Ionization Mode	Key Fragment Ions (m/z)	Interpretation
EI-MS	-	[M-42] ⁺	Loss of a ketene molecule (CH ₂ CO) from the acetate group.
ESI-MS/MS	Positive	389.15 -> 233.15, 389.15 -> 97	Fragmentation of the parent ion. The m/z 97 fragment is characteristic of the butenolide D-ring.

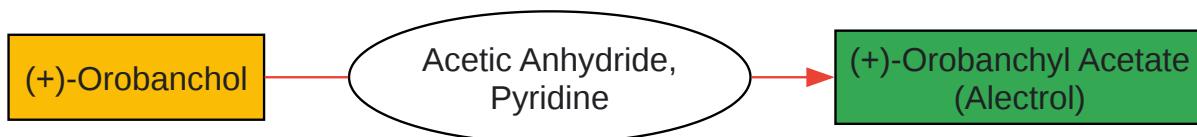
EI-MS data[1], ESI-MS/MS data[2]

Synthesis Pathways

Alectrol can be obtained through extraction from natural sources, biosynthetic pathways within plants, or through chemical synthesis.

Biosynthesis of Alectrol

The biosynthesis of strigolactones, including **Alectrol**, begins with the carotenoid pathway. The key precursor, β -carotene, is converted through a series of enzymatic steps to carlactone. Carlactone is then further oxidized to form various strigolactones. Orobanchol is a key intermediate in the biosynthesis of **Alectrol**. The final step in the biosynthesis of **Alectrol** is the acetylation of orobanchol.



[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **Alectrol** from β -carotene.

Chemical Synthesis of Alectrol

The chemical synthesis of **Alectrol** is achieved through the acetylation of its precursor, (+)-orobanchol. This reaction provides a direct method to obtain **Alectrol** for research purposes, bypassing the complexities of isolation from natural sources.

[Click to download full resolution via product page](#)

Caption: Chemical synthesis of **Alectrol** via acetylation of (+)-orobanchol.

Experimental Protocols

Synthesis of (+)-Orobanchyl Acetate (Alectrol) from (+)-Orobanchol

This protocol details the acetylation of (+)-orobanchol to yield (+)-orobanchyl acetate.

Materials:

- (+)-Orobanchol
- Acetic anhydride
- Pyridine
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- n-Hexane

- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

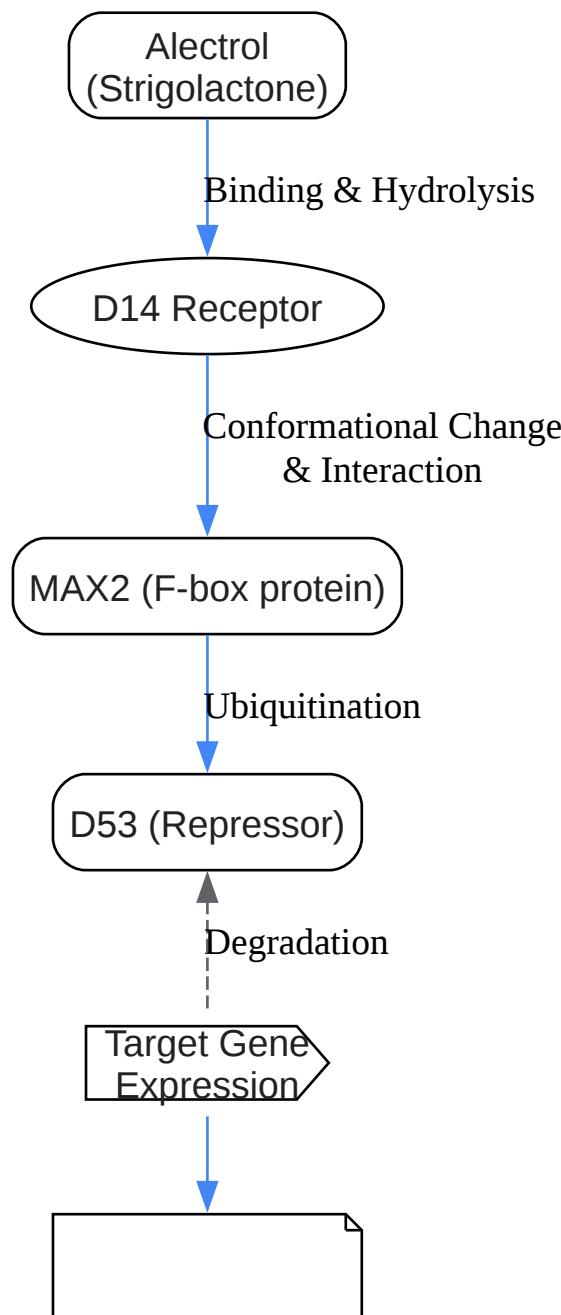
Procedure:

- Dissolve (+)-orobanchol in a minimal amount of pyridine in a round-bottom flask.
- Add an excess of acetic anhydride to the solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, dilute the mixture with ethyl acetate.
- Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO_3 , and brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent to afford pure (+)-orobanchyl acetate.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

- Sample Preparation: Dissolve a few milligrams of the purified compound in an appropriate deuterated solvent (e.g., CDCl_3).
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 500 MHz for ^1H).


- Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and multiplicities for the assignment of the molecular structure.

3.2.2. Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion for ESI or a GC inlet for EI).
- Data Acquisition: Acquire mass spectra in the desired mode (e.g., full scan, product ion scan).
- Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation.

Signaling Pathway and Logical Relationships

Alectrol, as a strigolactone, is involved in a signaling pathway that regulates plant development, particularly shoot branching. The perception of strigolactones involves the D14 receptor protein.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of **Alectrol** in shoot branching inhibition.

Conclusion

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of **Alectrol** ((+)-orobanchyl acetate). The presented spectroscopic data, synthesis protocols, and pathway diagrams offer a valuable resource for researchers in the fields of

chemistry, biology, and drug development. The methodologies outlined herein can be utilized for the synthesis and characterization of **Alectrol**, facilitating further investigation into its biological functions and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isolation and identification of alectrol as (+)-orobanchyl acetate, a germination stimulant for root parasitic plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Confirming Stereochemical Structures of Strigolactones Produced by Rice and Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Compound Alectrol: Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1230893#lectrol-compound-structure-and-synthesis-pathway>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com